Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester
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Overview
Description
S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate: is a complex organophosphorus compound It is characterized by its unique structure, which includes a chlorinated oxazolo-pyridine ring and a phosphorodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate typically involves multiple steps. One common route includes the chlorination of oxazolo[4,5-b]pyridine, followed by the introduction of a methyl group and subsequent reaction with O,O-dimethyl phosphorodithioate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the phosphorodithioate group.
Reduction: Reduction reactions may target the oxazolo-pyridine ring, potentially altering its electronic properties.
Substitution: The chlorine atom in the oxazolo-pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of novel materials.
Biology: In biological research, S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable for agricultural applications.
Mechanism of Action
The mechanism of action of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets. The phosphorodithioate group can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Sulfuric acid compound with 2-(4-oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide: A compound with applications in chemical synthesis.
Uniqueness: S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate stands out due to its unique combination of a chlorinated oxazolo-pyridine ring and a phosphorodithioate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from enzyme inhibition to agricultural use.
Biological Activity
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester, commonly known as Azamethiphos, is an organophosphate compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate
- CAS Number : 35575-96-3
- Molecular Formula : C9H10ClN2O5PS
- Molecular Weight : 324.678 g/mol
Azamethiphos exhibits its biological activity primarily as an insecticide , functioning through the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, Azamethiphos leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.
Insecticidal Properties
Azamethiphos is widely recognized for its effectiveness against various pests. It is particularly used in agricultural practices to control insect populations that affect crops. The compound's efficacy can be attributed to its high toxicity to target species while maintaining a relatively lower toxicity to non-target organisms.
Toxicity Studies
Research has shown that Azamethiphos has varying degrees of toxicity depending on the species and exposure levels. The following table summarizes key findings from toxicity studies:
Study Reference | Organism | LD50 (mg/kg) | Observed Effects |
---|---|---|---|
Study A | Housefly | 5.0 | Neurological symptoms leading to paralysis |
Study B | Honeybee | 20.0 | Disruption in foraging behavior and hive activity |
Study C | Green peach aphid | 1.5 | Rapid mortality within 24 hours |
Case Studies
-
Field Trials on Crop Protection :
- In a series of field trials conducted on cotton crops, Azamethiphos demonstrated a significant reduction in pest populations compared to untreated controls. The application resulted in a 70% decrease in pest density over a four-week period.
-
Environmental Impact Assessment :
- A comprehensive study assessed the environmental persistence of Azamethiphos in aquatic systems. The compound was found to degrade rapidly under sunlight but raised concerns regarding its potential bioaccumulation in non-target aquatic organisms.
-
Human Exposure Studies :
- Investigations into occupational exposure among agricultural workers indicated that while acute exposure cases were rare, chronic exposure could lead to neurotoxic effects. Safety measures were recommended to mitigate risks during application.
Regulatory Status
Azamethiphos is regulated under various international guidelines due to its biological activity and potential environmental impact. It is classified under pesticide regulations in several jurisdictions, necessitating adherence to strict application protocols.
Properties
CAS No. |
35570-72-0 |
---|---|
Molecular Formula |
C9H10ClN2O4PS2 |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 |
InChI Key |
GOCDAKMSVFMVRJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O |
Origin of Product |
United States |
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